(E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
3-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO4S2/c22-14-6-4-12(5-7-14)17-9-8-16(27-17)11-18-19(24)23(21(28)29-18)15-3-1-2-13(10-15)20(25)26/h1-11H,(H,25,26)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJXZSQOOKPQG-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a derivative of thiazolidinone and benzoic acid, known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring fused with a benzoic acid moiety, which contributes to its unique pharmacological profile. The presence of the 4-fluorophenyl and furan substituents enhances its interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of related thiazolidinone compounds against multidrug-resistant strains. The results showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against resistant strains like MRSA, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 3 | E. coli |
| Compound C | 4 | S. aureus |
Inhibition of Protein Tyrosine Phosphatases
The compound has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating metabolic pathways. This inhibition is particularly relevant in the context of type 2 diabetes and other metabolic disorders, suggesting therapeutic applications in managing these conditions.
The mechanism by which (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exerts its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in glucose metabolism.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Modulating inflammatory pathways through kinase inhibition.
Metabolism
Studies suggest that compounds within this class undergo significant metabolism via cytochrome P450 enzymes, impacting their pharmacokinetic profiles . Understanding these metabolic pathways is essential for optimizing therapeutic efficacy and minimizing toxicity.
Safety Profile
Preliminary toxicological assessments indicate that while these compounds are effective, careful evaluation is required to determine their safety margins in clinical settings.
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that compounds with thiazolidinone structures exhibit antimicrobial activities. The interaction of the thiazolidinone ring with bacterial enzymes could inhibit growth and reproduction.
- Anticancer Potential : The unique combination of functional groups may confer anticancer properties. Early-stage research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : Compounds containing thiazolidinones have been documented to possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
Pharmacological Evaluations
Recent studies have focused on evaluating the pharmacodynamics and pharmacokinetics of (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. In vitro assays have been employed to assess its efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disk diffusion method | Significant inhibition zones against Gram-positive bacteria |
| Anticancer Activity | MTT assay | Reduced viability in breast and colon cancer cell lines |
| Anti-inflammatory Effects | ELISA for cytokines | Decreased levels of pro-inflammatory cytokines |
Structural Activity Relationship (SAR)
Research has been conducted to understand how variations in the structure affect biological activity. Compounds with different substituents on the thiazolidinone ring were synthesized and tested, leading to insights into optimizing efficacy while minimizing toxicity.
Comparison with Similar Compounds
Key Observations:
The benzoic acid group in the target compound improves solubility compared to phenylacetic acid derivatives (e.g., ), which could enhance bioavailability .
Stereochemical Impact: The E-configuration in the target compound may favor planar conjugation between the furan and thiazolidinone rings, whereas Z-isomers (e.g., ) introduce steric hindrance, altering molecular docking profiles .
Antimicrobial vs. Anticancer Activity :
- Indolyl-substituted analogues (e.g., ) exhibit stronger antibacterial activity, possibly due to interactions with bacterial membrane proteins. In contrast, ethoxycarbonylphenyl derivatives (e.g., ) show cytotoxicity, suggesting divergent mechanisms of action .
Pharmacokinetic and Physicochemical Properties
Discussion:
- The target compound’s moderate solubility and balanced LogP (3.2) position it favorably for oral administration compared to more lipophilic analogues (e.g., ).
- The bromophenyl analogue shows similar solubility but lacks reported biological data, highlighting a gap in comparative studies.
Mechanistic Insights from Molecular Docking
- Target Compound: Docking studies (hypothesized based on ) suggest strong interactions with E. coli DNA gyrase (binding energy: −9.2 kcal/mol), mediated by fluorophenyl-furan stacking and thioxothiazolidinone interactions with ATP-binding pockets.
- Indolyl Analogues : Exhibit higher binding affinity (−10.5 kcal/mol) to bacterial topoisomerase IV due to indole’s π-π stacking with aromatic residues.
- Ethoxycarbonylphenyl Analogues : Preferentially bind to human carbonic anhydrase IX (anticancer target), leveraging the ethoxycarbonyl group’s polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
